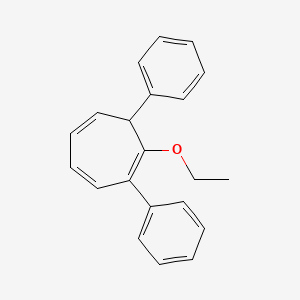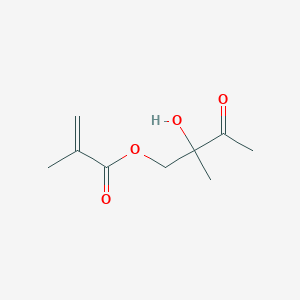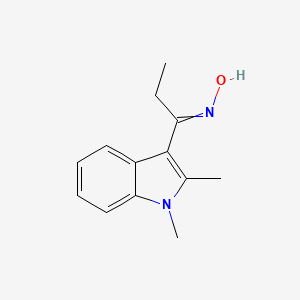
1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- is a chemical compound with the molecular formula C13H16N2O This compound is characterized by the presence of an indole ring substituted with dimethyl groups and an oxime functional group
準備方法
The synthesis of 1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-(1,2-dimethyl-1H-indol-3-yl)-propanone.
Oxime Formation: The ketone group in the starting material is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The resulting oxime is purified using recrystallization or column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
化学反応の分析
1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their structure and function. The indole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells.
類似化合物との比較
1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- can be compared with other similar compounds, such as:
1-Propanone, 1-(1H-indol-3-yl)-, oxime: Lacks the dimethyl substitution on the indole ring, which may affect its reactivity and biological activity.
1-Propanone, 1-(2-methyl-1H-indol-3-yl)-, oxime: Has a single methyl group on the indole ring, which may result in different chemical and biological properties.
1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, hydrazone:
The uniqueness of 1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
89969-77-7 |
|---|---|
分子式 |
C13H16N2O |
分子量 |
216.28 g/mol |
IUPAC名 |
N-[1-(1,2-dimethylindol-3-yl)propylidene]hydroxylamine |
InChI |
InChI=1S/C13H16N2O/c1-4-11(14-16)13-9(2)15(3)12-8-6-5-7-10(12)13/h5-8,16H,4H2,1-3H3 |
InChIキー |
RMEWJAZWSZUDIS-UHFFFAOYSA-N |
正規SMILES |
CCC(=NO)C1=C(N(C2=CC=CC=C21)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol](/img/structure/B14394859.png)
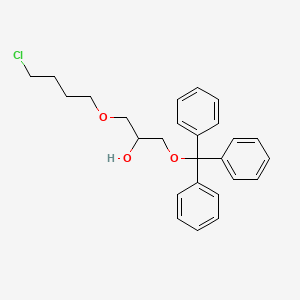
![Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate](/img/structure/B14394872.png)
![[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid](/img/structure/B14394874.png)
![1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one](/img/structure/B14394875.png)

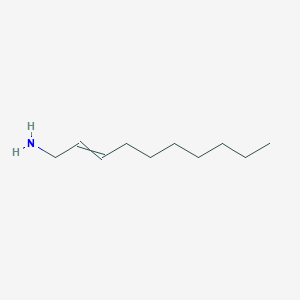

![(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide](/img/structure/B14394886.png)

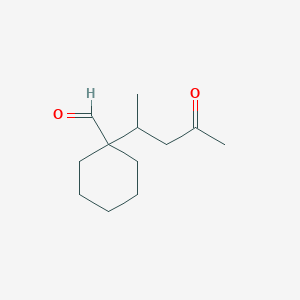
![9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol](/img/structure/B14394905.png)
